
(1-Acetylindolin-4-yl)boronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetylindolin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylindolin-4-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods: Industrial production of boronic acids, including (1-Acetylindolin-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. The reagents and catalysts used are typically chosen for their cost-effectiveness and availability .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Acetylindolin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (1-Acetylindolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar in structure but lacks the indole moiety.
4-Boronophenylalanine: Contains a boronic acid group attached to an amino acid.
Bortezomib: A boronic acid-containing drug used in chemotherapy.
Uniqueness: (1-Acetylindolin-4-yl)boronic acid is unique due to the presence of both an indole and a boronic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications .
Propriétés
Formule moléculaire |
C10H12BNO3 |
|---|---|
Poids moléculaire |
205.02 g/mol |
Nom IUPAC |
(1-acetyl-2,3-dihydroindol-4-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-6-5-8-9(11(14)15)3-2-4-10(8)12/h2-4,14-15H,5-6H2,1H3 |
Clé InChI |
ORRLJEBPIOIIJM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2CCN(C2=CC=C1)C(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)

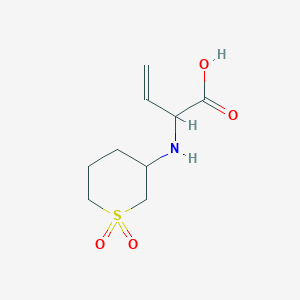
![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
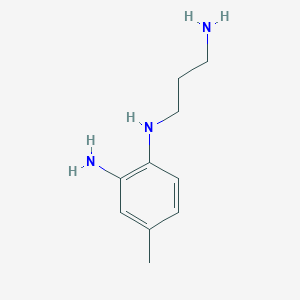
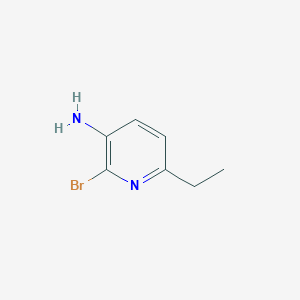
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
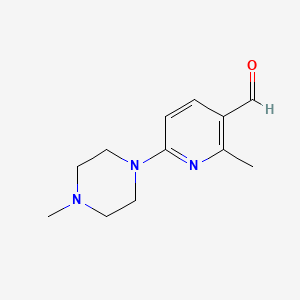
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)
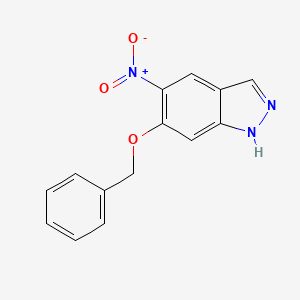
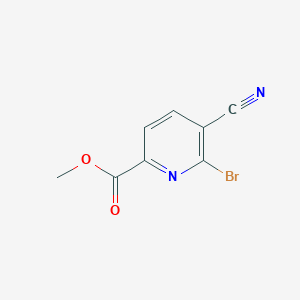
![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)

